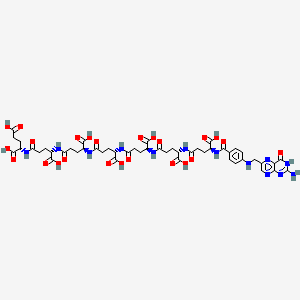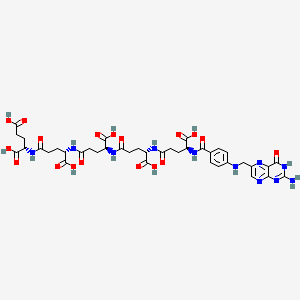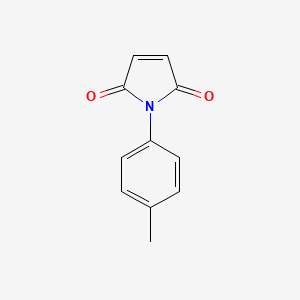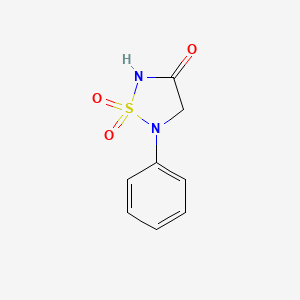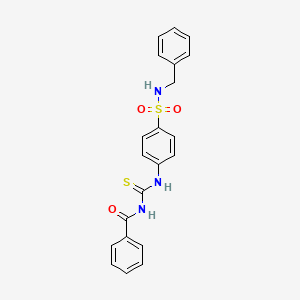
Pinoxepin hydrochloride
概要
説明
ピノキセピン塩酸塩は、ジベンゾオキセピン環系を持つ三環系に属する抗精神病薬です。 1960年代に開発され、クロルプロマジンやチオリダジンと同様に統合失調症の治療に効果があることが判明しました 。 臨床試験の結果が有望にもかかわらず、市販されることはありませんでした .
2. 製法
合成経路と反応条件: ピノキセピン塩酸塩の合成には、2-クロロ-6H-ジベンゾcベンゾオキセピン-11-オンと1-(2-ヒドロキシエチル)ピペラジンを特定の条件下で反応させて、目的の生成物を生成します 。 この反応には通常、エタノールなどの溶媒と触媒が必要です。
工業的生産方法: ピノキセピン塩酸塩の工業的生産方法は、商業利用が限られているため、十分に文書化されていません。 一般的なアプローチは、ラボでの合成プロセスをスケールアップし、反応条件を大規模生産に最適化することです。
3. 化学反応解析
反応の種類: ピノキセピン塩酸塩は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を生成することができます。
還元: 還元反応は、ピノキセピン塩酸塩を還元された形に変換することができます。
置換: この化合物は、特にピペラジン環で置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬は、置換反応を促進します。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化物を生成する可能性がありますが、還元はピノキセピン塩酸塩の還元された誘導体をもたらす可能性があります。
4. 科学研究への応用
ピノキセピン塩酸塩は、主にその抗精神病作用について研究されてきました。 統合失調症の治療に効果があり、顕著な鎮静作用と比較的軽い錐体外路症状を示します 。 さらに、中枢神経系への影響から、他の神経疾患への潜在的な用途も検討されています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pinoxepin Hydrochloride involves the reaction of 2-chloro-6H-dibenzocbenzoxepin-11-one with 1-(2-hydroxyethyl)piperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited commercial use. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions: Pinoxepin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
科学的研究の応用
Pinoxepin Hydrochloride has been primarily studied for its antipsychotic properties. It has shown effectiveness in treating schizophrenia with marked sedative effects and relatively mild extrapyramidal symptoms . Additionally, it has been explored for its potential use in other neurological disorders due to its impact on the central nervous system .
作用機序
ピノキセピン塩酸塩は、脳内のドーパミン受容体を阻害することで作用し、統合失調症の症状を軽減します 。 ヒスタミン受容体への作用によって鎮静作用も示します。 この化合物の分子標的は、ドーパミン受容体とヒスタミン受容体であり、治療効果に重要な役割を果たしています .
類似化合物:
クロルプロマジン: 治療効果は類似しているが、化学構造が異なる別の抗精神病薬です。
チオリダジン: 抗精神病作用は類似していますが、副作用のプロフィールが異なります。
独自性: ピノキセピン塩酸塩は、ジベンゾオキセピン環系を持つため、他の三環系抗精神病薬とは異なります。 鎮静作用と軽い錐体外路症状を組み合わせているため、精神薬理学の分野で注目すべき化合物です .
類似化合物との比較
Chlorpromazine: Another antipsychotic with similar therapeutic effects but different chemical structure.
Thioridazine: Shares similar antipsychotic properties but has a different side effect profile.
Uniqueness: Pinoxepin Hydrochloride is unique due to its dibenzoxepin ring system, which distinguishes it from other tricyclic antipsychotics. Its combination of sedative effects and mild extrapyramidal symptoms makes it a notable compound in the field of psychopharmacology .
特性
IUPAC Name |
2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2.2ClH/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;;/h1-2,4-8,16,27H,3,9-15,17H2;2*1H/b21-6-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBVIISFALGUAB-LZWUXPCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337302 | |
| Record name | Pinoxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14008-46-9 | |
| Record name | Pinoxepin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinoxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOXEPIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KE5R66TSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


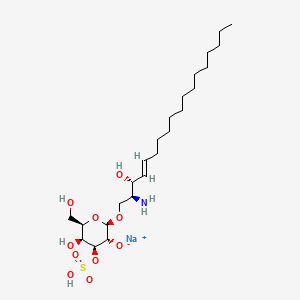


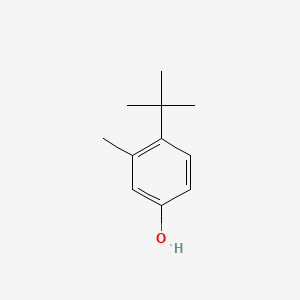

![(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1678314.png)
